N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation .Scientific Research Applications
Antibacterial Agents
Sulfonamide derivatives have been explored for their antibacterial properties. A study demonstrated the synthesis of new heterocyclic compounds containing a sulfonamido moiety, showing potential as antibacterial agents. Such compounds include pyrazole and oxazole derivatives, showcasing the versatility of sulfonamides in contributing to novel antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).
CNS Disorders Treatment
Sulfonamide derivatives have also been identified as potential treatments for central nervous system (CNS) disorders. Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines revealed compounds with potent and selective 5-HT7 receptor antagonist properties. This includes findings on compounds with antidepressant-like and pro-cognitive properties, which could lead to new treatments for CNS disorders (Canale et al., 2016).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. This research underscores the role of sulfonamides in the development of new therapeutic strategies for cancer treatment, highlighting their utility in enhancing the efficacy of radiation therapy (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Hybrid Compounds with Biological Activity
The integration of sulfonamide groups into hybrid compounds has been explored for various biological activities. This includes the development of two-component sulfonamide hybrids, demonstrating the broad applicability of sulfonamides in medicinal chemistry to address different pharmacological needs (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-13-21(19-7-4-10-22-15-19)24-25(16)12-11-23-28(26,27)20-9-8-17-5-2-3-6-18(17)14-20/h4,7-10,13-15,23H,2-3,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOSBBASMUTUIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.